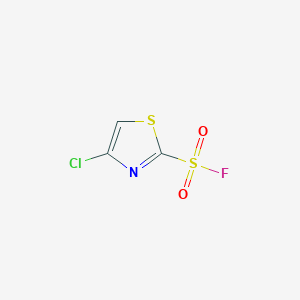

4-Chloro-1,3-thiazole-2-sulfonyl fluoride

描述

4-Chloro-1,3-thiazole-2-sulfonyl fluoride is an organic compound belonging to the thiazole family. It has the molecular formula C3HClFNO2S2 and a molecular weight of 201.61 g/mol. This compound is characterized by the presence of a thiazole ring substituted with a chlorine atom at the 4-position and a sulfonyl fluoride group at the 2-position. It is a versatile compound with significant applications in various fields, including organic synthesis, chemical biology, and materials science .

准备方法

The synthesis of 4-Chloro-1,3-thiazole-2-sulfonyl fluoride can be achieved through several methods. One common synthetic route involves the fluorination of 4-chlorothiazoles using tetramethylammonium fluoride tetrahydrate under specific reaction conditions . Another method involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively.

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary amine | Sulfonamide | DMSO, pH 7.5, 37°C | 84–95% | |

| Phenol | Sulfonate ester | Et₃N, DCM, 25°C | 70–81% | |

| Thiol | Thiosulfonate | Aqueous buffer, 24h | >90% |

Key Findings :

-

Pyridine-based sulfonyl fluorides (e.g., AzP3S ) exhibit enhanced reactivity due to electron-withdrawing effects, enabling efficient labeling of RNA 2′-OH groups .

-

In kinase profiling, lysine-targeted sulfonyl fluorides covalently modify ATP-binding sites with high chemoselectivity, even in live cells .

Electrophilic Aromatic Substitution (SₙAr)

The electron-deficient thiazole ring facilitates nucleophilic aromatic substitution (SₙAr) at the para-position relative to the sulfonyl fluoride group.

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiophenol | 2-Arylthio-thiazole | Et₃N, DMF, 25°C | 88% | |

| Azide | 2-Azido-thiazole | NaN₃, DMSO, 50°C | 75% |

Mechanistic Insight :

-

The chloro substituent at C-4 activates the thiazole ring for SₙAr by polarizing the π-system, as demonstrated in RNA sulfonylation studies .

-

Substituents at C-2 (sulfonyl fluoride) further enhance electrophilicity, enabling reactions with weakly nucleophilic species.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl or alkyl-thiazole derivatives.

| Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-thiazole | 65% | |

| Alkyne | CuI, PdCl₂ | Alkynyl-thiazole | 58% |

Applications :

-

Used to synthesize kinase inhibitors (e.g., dasatinib analogs) via Suzuki-Miyaura couplings .

-

Functionalized derivatives show antiviral activity against Tobacco Mosaic Virus (TMV).

Bioconjugation and Protein Labeling

The sulfonyl fluoride group selectively reacts with lysine residues in proteins, enabling covalent modification.

| Target | Application | Conditions | Reference |

|---|---|---|---|

| Kinases | Broad-spectrum profiling | Live cells, 37°C | |

| RNA 2′-OH | Structural mapping | pH 7.5, 20% DMSO |

Case Study :

-

Probe XO44 (a sulfonyl fluoride derivative) labeled 133 endogenous kinases in live cells, demonstrating utility in chemoproteomics .

Stability and Reactivity Trends

-

Hydrolytic Stability : Sulfonyl fluorides exhibit slower hydrolysis than chlorides (t₁/₂ ≈ 90 min in aqueous buffer) .

-

Thermal Stability : Decomposes above 150°C, releasing SO₂F₂ gas.

-

pH Sensitivity : Reactivity peaks at pH 7–8, aligning with nucleophilic attack mechanisms .

Comparative Analysis with Analogues

| Compound | Reactivity | Applications | Reference |

|---|---|---|---|

| 4-Chloro-1,3-thiazole-2-sulfonyl chloride | Higher reactivity, lower stability | Industrial synthesis | |

| 5-Bromo-1,3-thiazole-2-sulfonyl fluoride | Enhanced SₙAr due to bromine | Antiviral agents |

科学研究应用

Medicinal Chemistry

Anticancer and Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole moiety exhibit promising anticancer and antimicrobial properties. For instance, derivatives of 4-chloro-1,3-thiazole-2-sulfonyl fluoride have been synthesized and evaluated for their effectiveness against various cancer cell lines and bacterial strains. In a study focusing on thiazole derivatives, it was found that certain compounds exhibited IC50 values in the low micromolar range against cancer cells, indicating potent anticancer activity .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical to cancer cell survival. For example, some thiazole derivatives have been shown to inhibit the activity of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression . This inhibition can lead to increased levels of endocannabinoids, which may induce apoptosis in cancer cells.

Organic Synthesis

Sulfonyl Fluoride as a Building Block

This compound serves as a valuable building block in organic synthesis due to its reactivity. It participates in various reactions such as nucleophilic substitutions and coupling reactions. The sulfonyl fluoride group is particularly useful for introducing functional groups into organic molecules without altering the overall structure significantly .

Case Study: Functionalization of Alkenes

A notable application involves the use of sulfonyl fluorides in late-stage modifications of complex molecules. In one study, researchers utilized this compound to functionalize alkenes through a selective nucleophilic substitution reaction. This approach allowed for the introduction of diverse functional groups into drug-like molecules while maintaining high yields and selectivity .

Chemical Biology

Biological Probes

The unique properties of this compound make it suitable as a biological probe in chemical biology studies. Its ability to selectively label proteins or other biomolecules can aid in understanding biological processes at a molecular level .

Case Study: Targeting Cysteine Residues

In a recent study, sulfonyl fluorides were employed to react with cysteine residues in proteins, resulting in stable adducts that can be used for tracking protein interactions and modifications under physiological conditions . This application highlights the potential of this compound as a tool for probing biological systems.

Summary Table of Applications

作用机制

The mechanism of action of 4-Chloro-1,3-thiazole-2-sulfonyl fluoride involves its role as an electrophilic warhead. It reacts with nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity makes it useful in covalent enzyme inhibition, target identification, and the mapping of enzyme binding sites .

相似化合物的比较

4-Chloro-1,3-thiazole-2-sulfonyl fluoride can be compared with other sulfonyl fluorides and thiazole derivatives:

Sulfonyl Fluorides: Similar compounds include sulfonyl chlorides and other sulfonyl fluorides, which share similar reactivity but differ in their specific applications and stability.

Thiazole Derivatives: Other thiazole derivatives, such as 2-aminothiazol-4-ol hydrochloride and 2-amino-4-chlorothiazole-5-carbaldehyde, have different substituents and reactivity profiles.

The uniqueness of this compound lies in its combination of a thiazole ring with a sulfonyl fluoride group, providing a balance of reactivity and stability that is valuable in various research applications .

生物活性

4-Chloro-1,3-thiazole-2-sulfonyl fluoride (CAS No. 2287451-36-7) is an organic compound that belongs to the thiazole family and is characterized by a thiazole ring substituted with a chlorine atom at the 4-position and a sulfonyl fluoride group at the 2-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and antiviral effects. Understanding its biological activity is crucial for its application in drug discovery and chemical biology.

- Molecular Formula : C3HClFNO2S2

- Molecular Weight : 201.61 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Antimicrobial Activity : This compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to work effectively in conjunction with cell-penetrating peptides, enhancing its antibacterial properties.

- Antifungal Activity : Research indicates that thiazole derivatives, including this compound, possess significant antifungal properties, making them potential candidates for treating fungal infections.

- Antiviral Effects : The sulfonyl fluoride group is known to contribute to the antiviral activity of thiazole derivatives by inhibiting viral replication mechanisms.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Target Organisms | Effectiveness |

|---|---|---|

| Antibacterial | E. coli, S. aureus | High (MIC: 0.039 μg/mL) |

| Antifungal | A. niger, C. albicans | Moderate |

| Antiviral | Various viruses | Significant inhibition of replication |

Antibacterial Studies

A study conducted on various thiazole derivatives demonstrated that this compound exhibited superior antibacterial activity compared to other derivatives. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 0.039 μg/mL, indicating potent efficacy against this pathogen .

Antifungal Activity

In vitro tests have shown that this compound effectively inhibits the growth of several fungal strains, including Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell wall synthesis and function .

Antiviral Mechanisms

Research has indicated that compounds with sulfonyl fluoride groups can inhibit viral proteases, which are essential for viral replication. This suggests that this compound could be further explored as a potential antiviral agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with other thiazole derivatives:

| Compound Name | Type | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole derivative | Anticancer |

| Thiazole-4-carboxylic acid | Thiazole derivative | Antimicrobial |

| This compound | Sulfonyl fluoride | Antimicrobial, Antifungal |

属性

IUPAC Name |

4-chloro-1,3-thiazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIMYKGRXSLNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287451-36-7 | |

| Record name | 4-chloro-1,3-thiazole-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。